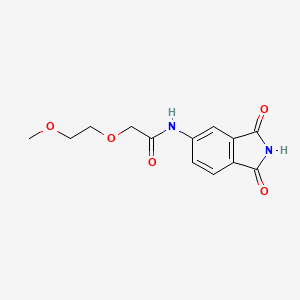
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as LUF6000, is a novel small molecule compound that has been synthesized for potential use in scientific research applications. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. By inhibiting this pathway, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). These effects make it a promising candidate for further study as a potential cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is its specificity for the PI3K/Akt/mTOR signaling pathway, which makes it a promising candidate for targeted cancer therapy. However, one limitation of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is its relatively low potency compared to other PI3K inhibitors, which may limit its effectiveness as a cancer treatment.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, including:
1. Further optimization of the synthesis method to improve the potency and selectivity of the compound.
2. Investigation of the potential use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
3. Study of the potential use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
4. Investigation of the potential use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide as a diagnostic tool for cancer, by measuring the levels of the PI3K/Akt/mTOR signaling pathway in tumor cells.
In conclusion, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a promising novel small molecule compound that has potential applications in scientific research, particularly in the study of cancer. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for further study, and there are several potential future directions for its investigation.
Synthesemethoden
The synthesis of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves several steps, including the reaction of 3-cyano-4,5-diphenyl-2-furan carboxylic acid with 2-(2-isopropyl-5-methylphenoxy)acetyl chloride to form an intermediate. This intermediate is then reacted with ammonia to form the final product, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been found to have potential applications in scientific research, particularly in the study of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-19(2)23-15-14-20(3)16-25(23)33-18-26(32)31-29-24(17-30)27(21-10-6-4-7-11-21)28(34-29)22-12-8-5-9-13-22/h4-16,19H,18H2,1-3H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJTYIMLIMDENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyano-4,5-diphenylfuran-2-YL)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)
![3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5122861.png)

![1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)

![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5122898.png)
![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5122906.png)

![4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5122915.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5122919.png)